2-(2-Chlorophenyl)-1,3-diazinan-4-one

描述

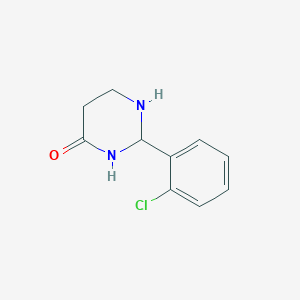

2-(2-Chlorophenyl)-1,3-diazinan-4-one is an organic compound that belongs to the class of diazinanones It features a diazinane ring substituted with a chlorophenyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1,3-diazinan-4-one typically involves the following steps:

Formation of the diazinane ring: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.

Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the diazinane ring with a 2-chlorophenyl group. This can be done using a chlorophenyl halide in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-scale synthesis: Using continuous flow reactors to ensure consistent reaction conditions and high yields.

Purification: Employing techniques such as crystallization or chromatography to obtain the pure compound.

化学反应分析

Types of Reactions

2-(2-Chlorophenyl)-1,3-diazinan-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: The chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Sodium hydride, potassium carbonate.

Major Products

Oxidation: Oxidized derivatives of the diazinanone ring.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Compounds with different substituents on the phenyl ring.

科学研究应用

2-(2-Chlorophenyl)-1,3-diazinan-4-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific properties.

作用机制

The mechanism of action of 2-(2-Chlorophenyl)-1,3-diazinan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Similar Compounds

2-Chlorophenylthiourea: Another compound with a chlorophenyl group, used as an herbicide.

2-Chlorobenzaldehyde: A related compound with a chlorophenyl group, used in organic synthesis.

Uniqueness

2-(2-Chlorophenyl)-1,3-diazinan-4-one is unique due to its diazinane ring structure, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

生物活性

2-(2-Chlorophenyl)-1,3-diazinan-4-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a diazinane ring structure with a chlorophenyl substituent. This unique configuration contributes to its distinct chemical and biological properties, differentiating it from other compounds with similar structures.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to various enzymes or receptors, thereby modulating their activities. This interaction may lead to a range of biological effects, including antimicrobial and anticancer activities.

Biological Activities

Antimicrobial Activity:

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and proliferation. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival.

Anticancer Activity:

Studies have highlighted the potential anticancer effects of this compound. In vitro assays using cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) have shown promising results. The compound's IC50 values indicate its potency in inhibiting cell proliferation, suggesting it may serve as a lead compound for developing new anticancer therapies .

Table 1: Summary of Biological Activities

| Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Various bacteria | Not specified | |

| Anticancer | HepG2 | 18.79 µM | |

| MCF-7 | 13.46 µM |

Case Study: Anticancer Activity

In a study focusing on the anticancer potential of various synthesized compounds, this compound demonstrated significant growth inhibition in both HepG2 and MCF-7 cell lines. The study reported IC50 values of 18.79 µM for HepG2 and 13.46 µM for MCF-7, indicating that the compound is comparable to established chemotherapeutics like doxorubicin .

Table 2: Comparison with Related Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-Chlorophenylthiourea | Chlorophenyl group | Herbicidal |

| This compound | Diazinane ring + Chlorophenyl | Antimicrobial, Anticancer |

The structural uniqueness of this compound allows it to exhibit biological activities not commonly found in other chlorophenyl-substituted compounds .

常见问题

Basic Questions

Q. What are the established synthetic routes for 2-(2-Chlorophenyl)-1,3-diazinan-4-one, and how can reaction parameters be optimized?

The compound is typically synthesized via cyclocondensation between 2-chlorobenzaldehyde derivatives and diamine precursors. Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol improves purity .

- Catalysts : Acidic catalysts like p-toluenesulfonic acid facilitate ring closure .

- Temperature : Controlled heating (80–120°C) minimizes side reactions . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yields .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : and NMR identify aromatic protons (δ 7.2–7.8 ppm) and carbonyl groups (δ 170–175 ppm). - COSY confirms connectivity .

- IR Spectroscopy : Stretching vibrations for C=O (~1650 cm) and C-Cl (~750 cm) validate functional groups .

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What physical and chemical properties influence the stability of this compound?

- Thermal Stability : Decomposition above 200°C, as shown by thermogravimetric analysis (TGA) .

- Solubility : Limited in water but soluble in DMSO or chloroform, critical for biological assays .

- Electron-Withdrawing Effects : The 2-chlorophenyl group directs electrophilic substitution reactions to meta positions .

Advanced Research Questions

Q. How does single-crystal X-ray diffraction resolve the structural ambiguities of this compound?

- Data Collection : High-resolution X-ray data (e.g., Cu-Kα radiation) at low temperatures (123 K) reduce thermal motion artifacts .

- Refinement : SHELXL refines bond lengths and angles, with R-factors < 0.07 indicating high accuracy. Challenges include modeling disorder in the chlorophenyl ring .

- Validation : PLATON checks for missed symmetry and hydrogen bonding networks .

Q. What computational strategies predict the biological interactions of this compound?

- Molecular Docking : Software like MOE models ligand-receptor interactions (e.g., with kinase targets). Key parameters include Gibbs free energy (ΔG) and binding affinity (K) .

- DFT Calculations : B3LYP/6-311+G(d,p) basis sets predict electrophilic sites (e.g., Fukui indices) for reactivity studies .

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity profiles .

Q. How can contradictions in reported biological activities of derivatives be resolved?

- Structural Modulation : Introduce substituents (e.g., methoxy or fluorine) at the diazinanone ring to alter steric/electronic effects .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (e.g., DMSO concentration ≤ 0.1%) .

- Meta-Analysis : Cross-reference IC values from PubChem and crystallographic data to identify structure-activity trends .

Q. What strategies enhance the selectivity of this compound in catalytic or pharmacological applications?

- Chiral Resolution : Use chiral auxiliaries (e.g., L-proline) during synthesis to isolate enantiomers with higher target specificity .

- Protecting Groups : Temporarily block reactive sites (e.g., ketones with acetals) to direct regioselective reactions .

- Hybridization : Conjugate with bioactive scaffolds (e.g., triazoles) to exploit synergistic effects .

属性

IUPAC Name |

2-(2-chlorophenyl)-1,3-diazinan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-8-4-2-1-3-7(8)10-12-6-5-9(14)13-10/h1-4,10,12H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGBAJRVSINDGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(NC1=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。